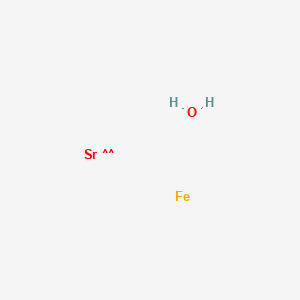
CID 9815277
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium ferrite is a type of ceramic compound that is widely used in the production of permanent magnets. It is composed of strontium oxide (SrO) and iron oxide (Fe2O3). This compound is known for its excellent magnetic properties, including high coercivity and remanence, making it ideal for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium ferrite can be synthesized using several methods, including the sol-gel method, hydrothermal method, and ceramic method. The sol-gel method involves the transition of a solution into a solid gel phase, followed by heat treatment to form the desired compound. The hydrothermal method involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures .
Industrial Production Methods: In industrial settings, strontium ferrite is typically produced by mixing strontium carbonate (SrCO3) and iron oxide (Fe2O3) in a specific molar ratio. The mixture is then calcined at high temperatures to form the ferrite. This process can be optimized by adjusting the molar ratio and adding specific additives during the calcination stage .
Análisis De Reacciones Químicas
Types of Reactions: Strontium ferrite undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen to form different oxides or with other metal ions to form substituted ferrites .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The reactions typically occur under high-temperature conditions, often exceeding 700°C .
Major Products: The major products formed from these reactions include different phases of ferrites, such as spinel ferrites and hexaferrites, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Strontium ferrite has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which strontium ferrite exerts its effects is primarily related to its magnetic properties. The compound interacts with external magnetic fields, aligning its magnetic domains to enhance its magnetic strength. This interaction is crucial in applications such as magnetic storage and electric motors .
Comparación Con Compuestos Similares
Barium Ferrite (BaFe12O19): Similar to strontium ferrite but uses barium instead of strontium.
Manganese Ferrite (MnFe2O4): Known for its high magnetic permeability and is used in magnetic sensors and inductors.
Uniqueness: Strontium ferrite is unique due to its balance of high coercivity and remanence, making it particularly suitable for applications requiring strong and stable magnetic fields .
Propiedades
Fórmula molecular |
FeH2OSr |
|---|---|
Peso molecular |
161.48 g/mol |
InChI |
InChI=1S/Fe.H2O.Sr/h;1H2; |
Clave InChI |
RQORBFABBNNSOR-UHFFFAOYSA-N |
SMILES canónico |
O.[Fe].[Sr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)
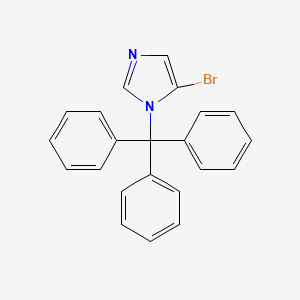
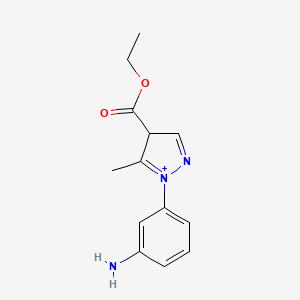
![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)
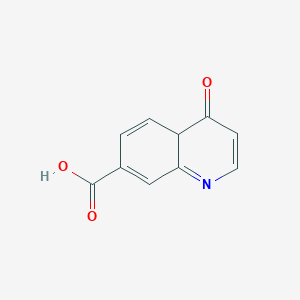
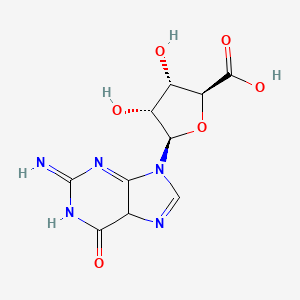
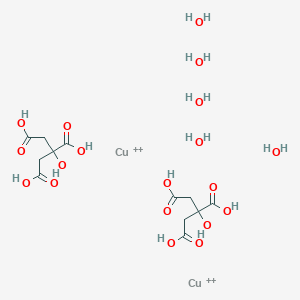
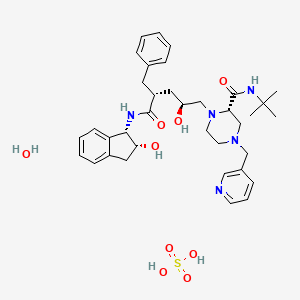
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)
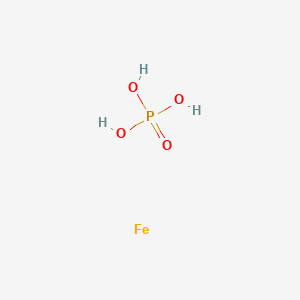
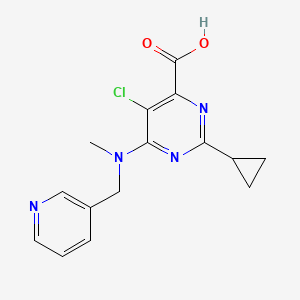
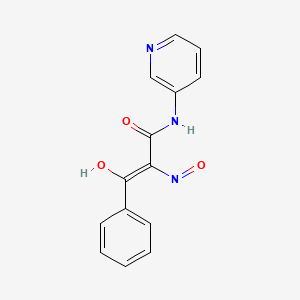
![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
